(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
Overview
Description
This compound is cell-permeable and competes with ATP for binding to the catalytic site of ROCK1 and ROCK2, with Ki values of 220 nM and 300 nM, respectively . It is widely used in scientific research for its ability to inhibit ROCK activity, which plays a crucial role in various cellular processes such as apoptosis, cell migration, and cytoskeletal dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Y-27632 2HCl involves several steps, starting from commercially available starting materials. The key steps include the formation of the cyclohexane ring, introduction of the pyridine moiety, and the final coupling reaction to form the desired product. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve high yields and purity .
Industrial Production Methods
For industrial production, the synthesis of Y-27632 2HCl is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves large-scale reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Y-27632 2HCl primarily undergoes substitution reactions due to the presence of reactive functional groups such as the pyridine ring and the amide linkage. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving Y-27632 2HCl include organic solvents like dimethyl sulfoxide (DMSO) and water, as well as catalysts and bases to facilitate the reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from the reactions of Y-27632 2HCl depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of derivatives with modified functional groups, while oxidation and reduction reactions can result in changes to the oxidation state of the compound .
Scientific Research Applications
Y-27632 2HCl has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Biology: Y-27632 2HCl is extensively used in cell biology research to study cell migration, apoptosis, and cytoskeletal dynamics. .
Medicine: In medical research, Y-27632 2HCl is used to investigate the therapeutic potential of ROCK inhibition in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders
Industry: The compound is used in the development of new drugs and therapeutic agents targeting the ROCK pathway. .
Mechanism of Action
Y-27632 2HCl exerts its effects by selectively inhibiting the activity of ROCK1 and ROCK2. It competes with ATP for binding to the catalytic site of these kinases, thereby preventing their phosphorylation activity . This inhibition leads to a decrease in the phosphorylation of downstream targets such as myosin phosphatase subunit 1 (MYPT1), which in turn affects various cellular processes including smooth muscle contraction, cell migration, and apoptosis .
Comparison with Similar Compounds
Y-27632 2HCl is often compared with other ROCK inhibitors such as fasudil, GSK429286A, and H-1152 . While all these compounds inhibit ROCK activity, Y-27632 2HCl is unique in its high selectivity and potency. It has a Ki value of 220 nM for ROCK1 and 300 nM for ROCK2, which is significantly lower than the Ki values of other inhibitors . Additionally, Y-27632 2HCl has been shown to have a greater preference for ROCK over other kinases, making it a valuable tool for studying ROCK-specific pathways .
List of Similar Compounds
- Fasudil
- GSK429286A
- H-1152
- Thiazovivin
- Blebbistatin
Y-27632 2HCl stands out among these compounds due to its high selectivity and potency, making it a preferred choice for researchers studying ROCK-related cellular processes and therapeutic applications .
Properties
IUPAC Name |
benzyl (2R)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3/c22-15-8-9-18-16(11-15)17(12-23-18)20(25)19-7-4-10-24(19)21(26)27-13-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,19,23H,4,7,10,13H2/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHKVBJSRGJFFN-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C3=CNC4=C3C=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C3=CNC4=C3C=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601138537 | |
Record name | Phenylmethyl (2R)-2-[(5-bromo-1H-indol-3-yl)carbonyl]-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601138537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143322-56-9 | |
Record name | Phenylmethyl (2R)-2-[(5-bromo-1H-indol-3-yl)carbonyl]-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143322-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl (2R)-2-[(5-bromo-1H-indol-3-yl)carbonyl]-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601138537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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